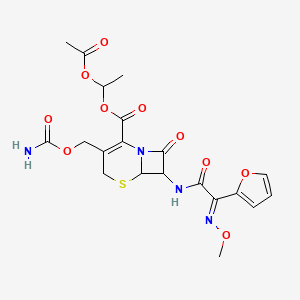

cefuroxime axetil

Description

Properties

IUPAC Name |

1-acetyloxyethyl 3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O10S/c1-9(25)33-10(2)34-19(28)15-11(7-32-20(21)29)8-35-18-14(17(27)24(15)18)22-16(26)13(23-30-3)12-5-4-6-31-12/h4-6,10,14,18H,7-8H2,1-3H3,(H2,21,29)(H,22,26)/b23-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJCWVGMRLCZQQ-YDZHTSKRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)/C(=N/OC)/C3=CC=CO3)COC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate, methanol; slightly soluble in dehydrated alcohol. Insoluble in ether, water | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 347 | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to almost white crystalline powder, White powder | |

CAS No. |

64544-07-6 | |

| Record name | cefuroxime axetil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(acetyloxy)ethyl (6R,7R)-3-[(carbamoyloxy)methyl]-7-{[(2Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cefuroxime axetil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8150 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Amorphous Advantage: A Deep Dive into the Enhanced Solubility and Bioavailability of Cefuroxime Axetil

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, serves as a critical tool in the management of a variety of bacterial infections. As a prodrug, it is hydrolyzed in vivo to its active form, cefuroxime. However, the oral bioavailability of cefuroxime axetil is notably influenced by its solid-state properties, specifically its existence in either a crystalline or an amorphous form. This technical guide provides a comprehensive analysis of the differences in solubility and bioavailability between these two forms, offering valuable insights for formulation development and optimization. It is well-established that the amorphous form of a drug often exhibits higher solubility and dissolution rates compared to its crystalline counterpart, and this principle holds true for this compound, directly impacting its therapeutic efficacy.[1][2] The crystalline form is known to be less soluble and consequently less bioavailable.

Comparative Solubility and Dissolution

The solubility of a drug is a critical determinant of its oral absorption. For poorly water-soluble drugs like this compound, enhancing solubility is a key strategy to improve bioavailability.[3][4] The amorphous form of this compound consistently demonstrates superior solubility and a faster dissolution rate compared to the crystalline form.[5][6] This is attributed to the higher internal energy and lack of a long-range ordered molecular structure in the amorphous state, which requires less energy to overcome lattice forces for dissolution.[2]

Quantitative Solubility Data

| Form | Solvent/Medium | Solubility (µg/mL) | Reference |

| Crystalline | Distilled Water (pH 6.8) | 62 | |

| Amorphous (Solid Dispersion with HPC) | Distilled Water (pH 6.8) | 247 | |

| Amorphous (Solid Dispersion with Sylysia 350) | Not Specified | 9-fold increase compared to pure drug | [6] |

Dissolution Profile Comparison

Studies have consistently shown a significantly enhanced dissolution rate for amorphous this compound, often prepared as solid dispersions, when compared to the pure crystalline drug.[7][8] For instance, solid dispersions of this compound with hydrophilic carriers like urea (B33335) or in the form of fast-dissolving tablets have demonstrated a marked improvement in the rate and extent of drug release.[7] In one study, the pure drug released a maximum of about 30.23% over 120 minutes, whereas solid dispersions showed a much faster and higher release profile.[7]

Impact on Bioavailability

The enhanced solubility and dissolution of amorphous this compound directly translate to improved bioavailability.[1][2] The absorption of this compound is a rate-limiting step, and by providing the drug in a more readily soluble form, its absorption from the gastrointestinal tract is significantly increased.[3] While direct comparative bioavailability studies between purely amorphous and purely crystalline forms in a single study are not extensively detailed in the provided results, the principle that increased solubility of this BCS Class II drug leads to enhanced bioavailability is a recurring theme.[3] Crystalline this compound has been reported to have a bioavailability of less than 18%.[3] In contrast, formulations designed to present the drug in a more amorphous or solubilized state have shown improved pharmacokinetic parameters.

Pharmacokinetic Parameters of this compound Formulations

| Formulation | Cmax (mg/L) | Tmax (h) | Absolute Bioavailability (%) | Reference |

| Marketed Formulation (500 mg oral dose) | 4.7 - 12.0 | 1.5 - 4 | 67.9 | [9] |

| 250 mg Tablets | 4.4 | 2 - 3 | ~30% (fasting) to ~60% (with food) | [10] |

Note: The specific solid-state form of the drug in these marketed formulations is not always explicitly stated in the abstracts, but formulations are often optimized to enhance dissolution and bioavailability, which frequently involves the use of amorphous forms or techniques to generate them in situ.

Experimental Protocols

Solubility Determination (Saturation Solubility Method)

A common method to determine the saturation solubility of this compound involves the following steps:

-

Sample Preparation: An excess amount of the this compound sample (either amorphous or crystalline) is added to a specific volume of a chosen solvent (e.g., 0.1M HCl, distilled water, phosphate (B84403) buffer).[2][7]

-

Equilibration: The samples are agitated, typically in a mechanical shaker or a water bath, at a controlled temperature (e.g., 37.0 ± 0.5°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][7]

-

Separation: The suspension is then filtered to remove the undissolved solid.[2][7]

-

Quantification: The concentration of this compound in the filtrate is determined using a suitable analytical method, commonly UV-Vis spectrophotometry at a wavelength of approximately 278 nm.[2][7]

In Vitro Dissolution Testing

Dissolution studies are crucial for evaluating the release characteristics of different formulations. A standard protocol is as follows:

-

Apparatus: A USP Type II (paddle) dissolution apparatus is typically used.[3][7]

-

Dissolution Medium: A specified volume (e.g., 900 mL) of a relevant dissolution medium is placed in the vessels. Common media include 0.07M HCl or 0.1M HCl to simulate gastric fluid.[3][7][11]

-

Test Conditions: The temperature of the medium is maintained at 37.0 ± 0.5°C, and the paddle is rotated at a constant speed (e.g., 50 or 100 rpm).[3][7]

-

Sample Introduction: A sample of the formulation equivalent to a specific dose of this compound is introduced into each vessel.[7]

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time intervals and replaced with fresh medium.[3]

-

Analysis: The concentration of dissolved this compound in the samples is determined by UV-Vis spectrophotometry or HPLC.[3][12]

In Vivo Bioavailability Study (Cross-over Design)

To compare the bioavailability of different formulations, a randomized, two-period crossover study in healthy volunteers is a standard approach.[9][13]

-

Subject Recruitment: A cohort of healthy adult volunteers is enrolled in the study.[9]

-

Dosing: Subjects are randomly assigned to receive either the test formulation or a reference formulation in the first period. After a washout period (typically several days), they receive the other formulation.[9][13]

-

Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 5, 6, 7, and 8 hours post-dose).[14]

-

Plasma Analysis: The concentration of cefuroxime in the plasma samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12][14]

-

Pharmacokinetic Analysis: Key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC), are calculated for each subject and formulation.[12]

-

Statistical Analysis: The bioequivalence of the formulations is assessed by comparing the 90% confidence intervals of the geometric mean ratios of Cmax and AUC.[14]

Visualizing the Workflow

Experimental Workflow for Generating Amorphous this compound via Solid Dispersion

Caption: Workflow for creating amorphous this compound.

Logical Flow of a Comparative Bioavailability Study

Caption: Workflow of a comparative bioavailability study.

Conclusion

The solid-state form of this compound plays a pivotal role in its therapeutic effectiveness. The amorphous form, with its inherently higher solubility and faster dissolution rate, offers a significant advantage over the crystalline form in terms of oral bioavailability. For drug development professionals, focusing on formulation strategies that either utilize the amorphous form or promote its in-situ generation is crucial for developing bioequivalent and therapeutically effective generic products. Understanding the methodologies for characterizing these forms and evaluating their in vitro and in vivo performance is essential for successful product development and regulatory approval.

References

- 1. "EFFECT OF CRYSTALLINE TO AMORPHOUS CONVERSIONS ON SOLUBILITY OF CEFURO" by Tooba Murshedkav [digitalcommons.uri.edu]

- 2. Preparation and evaluation of this compound gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. Accelerated Aqueous Solubility and Antibacterial Activity of this compound Using Microcrystalline Cellulose as Carrier [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development, characterization and solubility study of solid dispersions of this compound by the solvent evaporation method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Bioavailability of this compound: comparison of standard and abbreviated methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. scielo.br [scielo.br]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Bioavailability of this compound formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. walshmedicalmedia.com [walshmedicalmedia.com]

The Critical Influence of Stereochemistry on the Biological Activity of Cefuroxime Axetil Diastereomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime (B34974) axetil, a widely prescribed second-generation cephalosporin (B10832234) antibiotic, is administered as a 1:1 mixture of two diastereomers, designated as the R- and S-isomers. This technical guide provides a comprehensive analysis of the stereochemistry of these diastereomers and its profound impact on their biological activity. While both diastereomers are prodrugs that hydrolyze to the active antibacterial agent, cefuroxime, significant differences in their absorption and hydrolysis kinetics lead to distinct pharmacokinetic profiles. This guide synthesizes the available quantitative data, details key experimental methodologies for their separation and analysis, and presents visual workflows to elucidate the critical relationship between stereochemistry and therapeutic efficacy.

Introduction: The Stereochemical Dichotomy of Cefuroxime Axetil

This compound is the 1-(acetyloxy)ethyl ester prodrug of cefuroxime, designed to enhance oral bioavailability. The esterification process introduces a chiral center at the 1'-position of the axetil moiety, resulting in the formation of two diastereomers: (1'R, 6R, 7R)-cefuroxime axetil (R-isomer) and (1'S, 6R, 7R)-cefuroxime axetil (S-isomer).[1] Commercially available this compound is a racemic mixture of these two forms. Upon oral administration, these prodrugs are hydrolyzed by intestinal and blood esterases to release the active drug, cefuroxime, which exerts its antibacterial effect by inhibiting bacterial cell wall synthesis.[2] However, the spatial arrangement of the atoms in the R- and S-isomers significantly influences their interaction with biological systems, particularly during absorption and enzymatic hydrolysis, leading to stereoselective pharmacokinetics.

Differential Biological Activity of this compound Diastereomers

The primary difference in the biological activity of the R- and S-isomers of this compound lies in their pharmacokinetic properties, specifically their absorption and hydrolysis rates. Once hydrolyzed to cefuroxime, the antibacterial activity is identical as the active moiety is the same.

Stereoselective Absorption: An In Vitro Perspective

Studies utilizing the Caco-2 cell monolayer model, a well-established in vitro model for predicting human intestinal absorption, have demonstrated significant stereoselectivity in the transport and hydrolysis of this compound diastereomers.[1]

The key findings from these studies indicate that the R-isomer is more readily absorbed across the intestinal epithelium, leading to a higher appearance of the active drug, cefuroxime, in the basolateral (blood) side. Conversely, the S-isomer exhibits lower permeability and tends to accumulate as the unchanged prodrug within the intestinal cells.[1] This differential absorption is a critical factor influencing the overall bioavailability of cefuroxime from the racemic mixture.

Hydrolysis Kinetics

The rate of hydrolysis of the diastereomers also exhibits stereoselectivity. While detailed in vivo comparative data is limited, in vitro studies suggest that the two diastereomers react at different rates during hydrolysis.[3][4] This differential hydrolysis, in conjunction with stereoselective absorption, contributes to the complex pharmacokinetic profile of the drug. In the pH range of 1 to 9, the maximum observed difference in the individual hydrolysis constants of the isomers was 27%.[3]

Data Presentation: Quantitative Analysis of Diastereomer Activity

The following tables summarize the key quantitative data from in vitro studies, highlighting the differences between the R- and S-isomers of this compound.

Table 1: Stereoselective Transport and Hydrolysis of this compound Diastereomers in Caco-2 Cell Monolayers

| Parameter | R-Isomer | S-Isomer | 1:1 Mixture |

| Appearance of Cefuroxime in Basolateral Chamber | Higher than S-Isomer | Lower than R-Isomer | Highest |

| Accumulation of Unchanged this compound | Lower than S-Isomer | Higher than R-Isomer | - |

Data derived from Barrett et al. (1997).[1]

Experimental Protocols

Separation of this compound Diastereomers by High-Performance Liquid Chromatography (HPLC)

The separation of the R- and S-isomers of this compound is crucial for their individual study. Several HPLC methods have been developed for this purpose.

Protocol:

-

Column: A reversed-phase C18 column (e.g., Kinetex C-18, 100 mm × 2.1 mm, 1.7 µm) is typically used.

-

Mobile Phase: A mixture of an acidic aqueous buffer and an organic modifier is employed. A common mobile phase consists of 0.1% formic acid in water and methanol (B129727) in a ratio of 88:12 (v/v).[5]

-

Flow Rate: A flow rate of 0.7 mL/min is generally optimal for good separation.[5]

-

Detection: UV detection at 278 nm is used to monitor the elution of the diastereomers.[5]

-

Sample Preparation: The this compound sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water (50:50, v/v) for the amorphous form or pure methanol for the crystalline form.[5]

In Vitro Permeability Assay using Caco-2 Cell Monolayers

This assay is fundamental to understanding the differential absorption of the diastereomers.

Protocol:

-

Cell Culture: Caco-2 cells are seeded on permeable Transwell® filter supports and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with well-developed tight junctions.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Study:

-

The individual R- and S-isomers or the 1:1 mixture of this compound are added to the apical (AP) side of the Transwell®, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points.

-

The concentrations of both this compound and the hydrolyzed cefuroxime in the AP and BL compartments, as well as within the cell lysate, are quantified by a validated analytical method such as HPLC.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.

Caption: Chemical structures of this compound Diastereomers.

Caption: Stereoselective absorption and hydrolysis of this compound.

Discussion and Implications for Drug Development

The stereoselective pharmacokinetics of this compound diastereomers has significant implications for drug development and clinical practice. The higher absorption of the R-isomer suggests that a formulation enriched with or consisting solely of the R-isomer could potentially lead to improved bioavailability of cefuroxime, potentially allowing for lower doses and reducing variability in patient response.

However, the development of a single-isomer drug would require extensive clinical trials to establish its safety and efficacy profile. Furthermore, the cost and complexity of stereospecific synthesis or chiral separation on an industrial scale are important considerations.

The current use of a 1:1 racemic mixture represents a balance between therapeutic efficacy and manufacturing feasibility. The S-isomer, although less efficiently absorbed, still contributes to the overall therapeutic effect upon hydrolysis to cefuroxime.

Conclusion

The stereochemistry of this compound plays a pivotal role in its biological activity, primarily by influencing its absorption and hydrolysis. The R-isomer exhibits more favorable absorption characteristics, while the S-isomer is less readily absorbed and tends to accumulate as the intact prodrug in the intestine. This in-depth understanding of the differential behavior of the diastereomers is crucial for optimizing therapeutic strategies and for the future development of more effective and reliable oral cephalosporin therapies. Further in vivo studies directly comparing the pharmacokinetics and bioavailability of the individual R- and S-isomers are warranted to fully elucidate their respective contributions to the overall clinical efficacy of this compound.

References

- 1. Stereoselective absorption and hydrolysis of this compound diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparation and evaluation of this compound gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The relationship of diastereomer hydrolysis kinetics to shelf-life predictions for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Photoisomerization kinetics of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Cefuroxime Axetil Degradation: A Comprehensive Technical Guide to Pathways and Byproduct Identification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is susceptible to degradation under various environmental conditions, impacting its efficacy and safety. A thorough understanding of its degradation pathways and the resulting byproducts is crucial for the development of stable pharmaceutical formulations and robust analytical methods. This in-depth technical guide details the principal degradation routes of cefuroxime axetil, including hydrolysis, oxidation, and photolysis. It provides a comprehensive overview of the identified degradation products, their chemical structures, and the analytical methodologies employed for their characterization. Detailed experimental protocols for forced degradation studies and stability-indicating analytical methods are presented, alongside quantitative data summarizing degradation kinetics. Visual diagrams generated using Graphviz are included to illustrate the degradation pathways and experimental workflows, offering a clear and concise reference for researchers in the field.

Introduction

This compound is the 1-(acetyloxy)ethyl ester prodrug of cefuroxime, designed to enhance its oral bioavailability.[1] Upon oral administration, it is hydrolyzed by esterases in the gastrointestinal mucosa and blood to release the active cefuroxime moiety.[2] The chemical stability of this compound is a critical quality attribute, as degradation can lead to a loss of potency and the formation of potentially harmful impurities. Forced degradation studies are therefore essential to elucidate the degradation pathways, identify degradation products, and develop stability-indicating analytical methods as mandated by regulatory bodies.[3] The primary degradation pathways for this compound are hydrolysis, oxidation, and photodegradation.[4]

Degradation Pathways and Byproducts

This compound degrades through several mechanisms, with the most significant being hydrolysis across a wide pH range. Oxidation and photolysis also contribute to its degradation profile.

Hydrolytic Degradation

Hydrolysis is the most prevalent degradation pathway for this compound, involving the cleavage of the β-lactam ring and the ester linkage.[4] This process is highly dependent on the pH of the environment.

-

Acidic Hydrolysis: In acidic conditions, the primary degradation pathway involves the opening of the β-lactam ring.[4] The ester group is also susceptible to hydrolysis, leading to the formation of cefuroxime acid.

-

Alkaline Hydrolysis: Under alkaline conditions, the degradation is more rapid, with the cleavage of the β-lactam ring being the principal reaction.[4][5] The ester linkage is also readily hydrolyzed.[4]

Identified Hydrolytic Degradation Products:

-

Cefuroxime Acid: Formed by the hydrolysis of the axetil ester group.

-

Δ³-Isomers of this compound: These are common degradation products formed under various stress conditions, including hydrolysis.[6]

-

E-Isomers of this compound: Geometric isomers that can be formed during degradation.[6]

-

Ring-Opened Products: Resulting from the cleavage of the β-lactam ring.[5]

Oxidative Degradation

This compound is susceptible to oxidation, primarily at the sulfur atom within the dihydrothiazine ring.[4] This leads to the formation of sulfoxide (B87167) derivatives.

Identified Oxidative Degradation Products:

-

This compound Sulfoxide: The primary product of oxidation.

Photodegradation

Exposure to light, particularly UV radiation, can induce the degradation of this compound. The degradation process can be complex, involving isomerization and fragmentation of the molecule.[7]

Identified Photolytic Degradation Products:

-

Photoisomers: Isomerization of the alkoxyimino group is a key reaction under photolytic stress.[7]

-

Photolysis Products of the β-lactam ring: The β-lactam ring can also undergo cleavage upon exposure to light.[7]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from forced degradation studies, providing insights into the stability of this compound under various stress conditions.

Table 1: Degradation of this compound under Hydrolytic Conditions

| Stress Condition | Duration | Temperature | % Degradation | Reference |

| 0.1 N HCl | 90 minutes | Room Temperature | 70.94% | [2] |

| 0.1 N HCl | 3 days | Room Temperature | Complete | [2] |

| 0.1 N NaOH | 30 minutes | Room Temperature | Not Specified | [5] |

| 0.1 N NaOH | 60 minutes | Room Temperature | Not Specified | [5] |

| 0.1 N NaOH | 90 minutes | Room Temperature | 35.7% (Bulk Drug), 18.1% (Standard) | [5] |

| 0.1 N NaOH | 1 day | Room Temperature | 82.0% (Bulk Drug), 75.6% (Standard) | [5] |

| 0.1 N NaOH | 3 days | Room Temperature | Complete | [5] |

Table 2: Degradation of this compound under Oxidative, Thermal, and Photolytic Conditions

| Stress Condition | Duration | Temperature | % Degradation | Reference |

| 30% H₂O₂ | 90 minutes | Room Temperature | 32.10% | [2] |

| 30% H₂O₂ | 3 days | Room Temperature | Complete | [2] |

| Thermal | 5 days | 50°C | 24.67% | [2] |

| Photolytic (Sunlight) | 5 days | Room Temperature | 27.12% | [2] |

Experimental Protocols

This section provides detailed methodologies for conducting forced degradation studies and for the analysis of this compound and its degradation products using a stability-indicating HPLC method.

Forced Degradation (Stress) Studies

Objective: To generate potential degradation products of this compound under various stress conditions to understand its stability profile and to develop a stability-indicating analytical method.

4.1.1 Preparation of Stock Solution:

-

Accurately weigh and dissolve an appropriate amount of this compound in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

4.1.2 Acid Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of 0.1 N hydrochloric acid.

-

Keep the mixture at room temperature for a defined period (e.g., 24 hours).

-

Periodically withdraw samples and neutralize them with an equivalent amount of 0.1 N sodium hydroxide (B78521) before analysis.

4.1.3 Alkaline Hydrolysis:

-

To a specific volume of the stock solution, add an equal volume of 0.1 N sodium hydroxide.

-

Keep the mixture at room temperature for a defined period (e.g., 30 minutes to 24 hours), monitoring the degradation.

-

Periodically withdraw samples and neutralize them with an equivalent amount of 0.1 N hydrochloric acid before analysis.

4.1.4 Oxidative Degradation:

-

To a specific volume of the stock solution, add an equal volume of 30% hydrogen peroxide.

-

Keep the mixture at room temperature for a defined period (e.g., 24 hours).

-

Analyze the samples directly or after appropriate dilution.

4.1.5 Thermal Degradation:

-

Place a known quantity of solid this compound in a hot air oven maintained at a specific temperature (e.g., 60°C).

-

Expose the sample for a defined period (e.g., 48 hours).

-

After exposure, dissolve the stressed sample in a suitable solvent for analysis.

4.1.6 Photolytic Degradation:

-

Expose a solution of this compound (in a photostable container, e.g., quartz cuvette) or the solid drug substance to a light source (e.g., UV light at 254 nm and/or visible light).

-

Maintain a control sample in the dark.

-

Expose the sample for a defined duration and analyze at appropriate time intervals.

Stability-Indicating RP-HPLC Method

Objective: To separate, identify, and quantify this compound and its degradation products in the presence of each other.

Chromatographic Conditions:

-

Column: Teknokroma, Tracer Excel C8 (150 mm x 4.6 mm, 5 µm)[4]

-

Mobile Phase: A filtered and degassed mixture of 0.02 M potassium dihydrogen phosphate, methanol, and acetonitrile (B52724) in the ratio of 60:35:5 (v/v/v).[4]

-

Flow Rate: 1.0 mL/min[4]

-

Detection Wavelength: 278 nm[4]

-

Column Temperature: 35°C[4]

-

Injection Volume: 20 µL

Preparation of Solutions:

-

Standard Solution: Prepare a standard solution of this compound of a known concentration in the mobile phase.

-

Sample Solution: Prepare the sample solution from the stressed samples by diluting them with the mobile phase to a suitable concentration.

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is obtained.

-

Inject the standard solution and record the chromatogram. The retention times for this compound diastereomers A and B are approximately 11.09 and 12.6 minutes, respectively.[4]

-

Inject the sample solutions from the forced degradation studies and record the chromatograms.

-

Identify the degradation products based on their retention times relative to the main peaks. Known degradation products include Δ³-isomers (RT ~12.6 min) and E-isomers (RT ~14.13, 20.76, 24.24 min).[4]

-

Calculate the percentage degradation of this compound and the formation of byproducts using the peak areas.

Visualizations

The following diagrams, created using the DOT language, illustrate the degradation pathways and a typical experimental workflow for forced degradation studies.

Caption: Degradation Pathways of this compound.

Caption: Experimental Workflow for Forced Degradation Studies.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. iajpr.com [iajpr.com]

- 6. ptfarm.pl [ptfarm.pl]

- 7. Photoisomerization kinetics of this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Biological Fate of Cefuroxime Axetil: A Deep Dive into Animal Pharmacokinetics and Tissue Distribution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pharmacokinetic profile and tissue distribution of cefuroxime (B34974) axetil, a widely used second-generation cephalosporin (B10832234) antibiotic, within various animal models. Cefuroxime axetil, a prodrug of the active moiety cefuroxime, is administered orally, after which it is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa and blood to release cefuroxime into circulation. Understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics is paramount for preclinical assessment and translation to clinical efficacy.

Experimental Methodologies: A Blueprint for Preclinical Assessment

The evaluation of this compound's pharmacokinetics and tissue penetration relies on a series of well-defined experimental protocols. Below are detailed methodologies synthesized from various animal studies.

Pharmacokinetic Studies

Animal Models: Studies have predominantly utilized Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits.[1][2][3] Animals are typically acclimatized to laboratory conditions before the study.

Drug Administration: this compound is commonly administered orally (p.o.) via gavage as a suspension. For comparative analysis and bioavailability determination, its active form, cefuroxime sodium, is often administered intravenously (i.v.).

-

Oral Administration (Rats): A single dose of this compound suspension (e.g., 2.02 mg or 8.9 mg) is administered to fasted rats.[4]

-

Intravenous Administration (Rats): Cefuroxime sodium is administered as a bolus injection into the tail vein at doses such as 1.78 mg, 8.9 mg, and 17.8 mg.[4]

-

Oral Administration (Dogs): Beagle dogs receive oral doses of this compound, for instance, 20 mg/kg, often in both fasted and fed states to assess food effects on absorption.[2]

Blood Sampling: Serial blood samples are collected at predetermined time points post-administration. Common collection sites include the jugular vein or tail vein in rats and cephalic or saphenous veins in dogs. Blood is typically collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.

Tissue Distribution Studies

Animal Models and Dosing: Rabbits have been used to investigate the distribution of cefuroxime in various tissues after oral administration of this compound at a dose of 20 mg/kg.[1]

Tissue Collection: At selected time points after drug administration, animals are euthanized, and various tissues are rapidly excised. Tissues of interest often include the liver, kidneys, lungs, muscle, and specific target tissues depending on the therapeutic indication.[1] The collected tissues are rinsed with cold saline to remove excess blood, blotted dry, weighed, and then frozen until homogenization and analysis.

Sample Preparation for Analysis: Tissue samples are homogenized in a suitable buffer (e.g., phosphate (B84403) buffer) to create a uniform suspension. This is a critical step to ensure efficient extraction of the drug from the tissue matrix.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of cefuroxime in plasma and tissue homogenates is predominantly achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.

-

Sample Preparation:

-

Plasma: Protein precipitation is a common method for plasma sample cleanup. This involves adding a precipitating agent like methanol (B129727) or acetonitrile (B52724) to the plasma sample, followed by vortexing and centrifugation to remove the precipitated proteins. The resulting supernatant is then injected into the HPLC system.

-

Tissue Homogenates: After homogenization, a similar protein precipitation and extraction procedure is applied to the tissue slurry to isolate the analyte from the complex matrix.

-

-

Chromatographic Conditions:

-

Column: A C18 column is frequently used for the separation of cefuroxime.

-

Mobile Phase: A typical mobile phase consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.

-

Detection: Cefuroxime is detected by a UV detector at a wavelength of approximately 270-280 nm.

-

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of cefuroxime (after oral administration of this compound) and its tissue distribution in various animal models.

Table 1: Pharmacokinetic Parameters of Cefuroxime in Rats (Oral Administration of this compound)

| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |

| 2.02 | Higher normalized Cmax | - | - | 22 | [4] |

| 8.9 | Lower normalized Cmax | - | - | 17 | [4] |

Note: The study highlighted a non-linear absorption and elimination profile.

Table 2: Pharmacokinetic Parameters of Cefuroxime in Dogs (Oral Administration of this compound, 20 mg/kg)

| State | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Fasted | 2.74 ± 0.66 | 1.70 ± 0.30 | 7.82 ± 2.76 | 14.08 ± 7.79 | [2] |

| Fed | 6.30 ± 2.62 | 1.21 ± 0.22 | 15.75 ± 3.98 | 32.97 ± 13.47 | [2] |

Data presented as mean ± SD. The presence of food significantly enhanced the absorption of this compound.

Table 3: Tissue Distribution of Cefuroxime in Rabbits (Oral Administration of this compound, 20 mg/kg)

| Tissue | Cmax Ratio (Tissue/Serum) | AUC Ratio (Tissue/Serum) | Reference |

| Tongue | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Gingiva | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Parotid Gland | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Submandibular Gland | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Cervical Lymph Nodes | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Lower Jaw Bone | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Liver | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

| Kidney | 0.26 - 0.62 | 0.70 - 1.53 | [1] |

Note: This study provided ratios of pharmacokinetic parameters in tissues relative to free serum concentrations, indicating good penetration into oral tissues, liver, and kidney.

Visualizing the Processes: Experimental Workflows and Metabolic Pathways

To further elucidate the experimental and biological processes involved, the following diagrams have been generated using the DOT language.

Conclusion

The preclinical evaluation of this compound in animal models provides crucial insights into its pharmacokinetic and tissue distribution properties. Studies in rats and dogs demonstrate that the oral bioavailability of cefuroxime is influenced by dose and the presence of food. The rabbit model indicates good penetration of the active drug into various tissues, including oral tissues, liver, and kidney. The methodologies outlined, centered around robust analytical techniques like HPLC, form the foundation for these assessments. The provided data and workflows serve as a valuable resource for researchers and professionals in the field of drug development, aiding in the design of future preclinical studies and the interpretation of existing data to ultimately inform clinical use and optimize therapeutic outcomes.

References

- 1. [Distribution of an antimicrobial agent in oral tissues of rabbit. This compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of food on the pharmacokinetics of oral this compound in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative pharmacokinetics of cefuroxime lysine after single intravenous, intraperitoneal, and intramuscular administration to rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Cefuroxime Axetil Prodrug Activation and Esterase Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic administered orally as a prodrug. The active component, cefuroxime, is poorly absorbed from the gastrointestinal tract. To overcome this, it is esterified to form cefuroxime axetil, which enhances its lipophilicity and facilitates absorption. Following oral administration, the prodrug is rapidly hydrolyzed by esterases in the intestinal mucosa and blood, releasing the active cefuroxime into systemic circulation. This technical guide provides an in-depth overview of the activation mechanism of this compound, with a focus on the role and specificity of the esterases involved.

Prodrug Activation Pathway

The bioactivation of this compound is a crucial step for its therapeutic efficacy. The process involves the enzymatic cleavage of the 1-(acetyloxy)ethyl ester bond.

Enzymatic Hydrolysis

Nonspecific esterases present in the intestinal lumen, mucosal cells, and blood are responsible for the hydrolysis of this compound.[1] This enzymatic action releases three molecules: the active cefuroxime, acetaldehyde, and acetic acid.

Stereoselectivity of Activation

This compound is a mixture of two diastereomers, R and S, due to the chiral center in the axetil moiety. Studies have shown that the absorption and hydrolysis of these diastereomers are stereoselective. Research using Caco-2 cell monolayers, a model for intestinal absorption, demonstrated that the appearance of the active cefuroxime in the basolateral chamber was greater for the R-isomer than the S-isomer when administered individually.[2] However, the accumulation of the unhydrolyzed S-isomer of this compound was higher than the R-isomer.[2] This suggests that the R-isomer is more readily hydrolyzed and/or transported across the intestinal epithelium.

Esterase Specificity

While the hydrolysis of this compound is attributed to "nonspecific esterases," the primary enzymes responsible in humans are believed to be carboxylesterases (CEs).

Human Carboxylesterases

Two major carboxylesterases, hCE1 and hCE2, are highly expressed in the liver and intestines and are known to metabolize a wide range of ester-containing drugs.[3]

-

hCE1 is predominantly found in the liver.

-

hCE2 is highly expressed in the small intestine.[3]

Given that the initial hydrolysis of this compound occurs in the intestinal mucosa, hCE2 is likely a key enzyme in its activation. Subsequent hydrolysis in the blood and liver could involve both hCE1 and other plasma esterases. To date, specific kinetic parameters for the hydrolysis of this compound by purified human hCE1 and hCE2 have not been reported in the literature.

Quantitative Data

Precise kinetic data for the hydrolysis of this compound by specific human esterases is limited in the published literature. However, studies on the overall absorption and hydrolysis in model systems provide valuable insights.

| Parameter | Value | Species/Model | Notes | Reference |

| Vmax (absorption) | 289.08 ± 46.26 µM/h | Rat | In situ intestinal perfusion. Represents combined transport and hydrolysis. | [4] |

| Km (absorption) | 162.77 ± 31.17 µM | Rat | In situ intestinal perfusion. Represents combined transport and hydrolysis. | [4] |

| Cefuroxime Appearance | Mixture > R-isomer > S-isomer | Caco-2 cells | Rate of appearance of active cefuroxime in the basolateral chamber. | [2] |

| Prodrug Accumulation | S-isomer > R-isomer | Caco-2 cells | Accumulation of unchanged this compound within the cells. | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to study the activation of this compound.

In Vitro Esterase Activity Assay using Human Liver Microsomes

This protocol is designed to determine the rate of this compound hydrolysis by esterases present in human liver microsomes.

Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile).

-

Thaw human liver microsomes on ice and dilute to the desired concentration in reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

-

Incubation:

-

Pre-incubate the diluted microsome suspension at 37°C for 5 minutes.

-

Initiate the reaction by adding a small volume of the this compound stock solution to the pre-warmed microsome suspension. The final concentration of the organic solvent should be kept low (typically <1%) to avoid inhibiting enzyme activity.

-

-

Sampling and Reaction Termination:

-

At various time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing a cold quenching solution (e.g., acetonitrile) to precipitate the proteins and stop the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the samples using a validated HPLC-UV method to separate and quantify the amount of cefuroxime formed. A typical HPLC setup would involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile (B52724) or methanol. Detection is typically performed at a wavelength of around 278 nm.[5][6]

-

-

Data Analysis:

-

Plot the concentration of cefuroxime formed against time to determine the initial reaction velocity.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound and fit the data to the Michaelis-Menten equation.

-

Caco-2 Cell Monolayer Permeability and Metabolism Assay

This protocol is used to assess the transport and metabolism of this compound across an in vitro model of the intestinal epithelium.

References

- 1. Preparation and evaluation of this compound gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stereoselective absorption and hydrolysis of this compound diastereomers using the Caco-2 cell monolayer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nonlinear intestinal absorption kinetics of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

The Core Interaction: A Technical Guide to Cefuroxime Axetil's Engagement with Penicillin-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil, a second-generation cephalosporin, serves as a critical oral prodrug in the clinical battle against a variety of bacterial infections.[1] Its therapeutic efficacy is realized upon in vivo hydrolysis to its active form, cefuroxime. The bactericidal activity of cefuroxime is fundamentally rooted in its ability to disrupt the synthesis of the bacterial cell wall by targeting and inactivating essential enzymes known as penicillin-binding proteins (PBPs).[1][2][3] This in-depth technical guide elucidates the molecular interactions between cefuroxime and its PBP targets, presenting quantitative binding data, detailed experimental protocols, and visualizations of the underlying mechanisms.

Mechanism of Action: Covalent Inhibition of Penicillin-Binding Proteins

The primary mechanism of action of cefuroxime involves the inhibition of PBPs, which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[4] Peptidoglycan provides structural integrity to the bacterial cell wall, protecting the organism from osmotic lysis.[4] Cefuroxime, a β-lactam antibiotic, mimics the D-Ala-D-Ala substrate of the PBP transpeptidase domain.[5] This molecular mimicry allows cefuroxime to bind to the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme complex.[6] This acylation inactivates the PBP, preventing the cross-linking of peptidoglycan chains, which ultimately weakens the cell wall and leads to bacterial cell death.[1][6]

Signaling Pathway for PBP-Mediated β-Lactam Resistance

In some bacteria, the interaction of β-lactams with PBPs can trigger a signaling cascade leading to antibiotic resistance. Certain PBPs can act as sensors for β-lactams, initiating a response that upregulates the expression of resistance mechanisms, such as β-lactamases. The following diagram illustrates a generalized signaling pathway where a PBP acts as a sensor to activate an extracytoplasmic function (ECF) sigma factor, leading to the transcription of β-lactamase genes.[4]

Quantitative Analysis of Cefuroxime-PBP Interactions

The efficacy of cefuroxime is directly related to its binding affinity for specific PBPs in different bacterial species. This affinity is often quantified by the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a labeled penicillin derivative to a specific PBP. A lower IC50 value indicates a higher binding affinity.

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (µg/mL) | Reference |

| Escherichia coli DC2 | PBP1a | >1000 | [3] |

| PBP1b | >1000 | [3] | |

| PBP2 | >1000 | [3] | |

| PBP3 | 0.07 | [3] | |

| PBP4 | >1000 | [3] | |

| PBP5/6 | >1000 | [3] | |

| PBP7/8 | >1000 | [3] | |

| Streptococcus pneumoniae D39 | PBP2x | Selective | [7] |

Note: In S. pneumoniae, cefuroxime was identified as being selective for PBP2x, meaning it has a significantly higher affinity for this PBP compared to others in the same organism.[7]

Experimental Protocols

Competitive PBP Binding Assay

This assay is used to determine the IC50 of an unlabeled antibiotic (e.g., cefuroxime) by measuring its ability to compete with a fluorescently labeled penicillin for binding to PBPs.

Detailed Methodology:

-

Preparation of Bacterial Membranes:

-

Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth medium.[6]

-

Harvest the cells by centrifugation and wash with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4).[3]

-

Resuspend the cell pellet in buffer and lyse the cells using a method such as sonication or a French press.[8]

-

Isolate the cell membranes by ultracentrifugation.[6]

-

Resuspend the membrane pellet in a storage buffer and determine the total protein concentration using a standard protein assay (e.g., Bradford or BCA assay).[6]

-

-

Competitive Binding Assay:

-

In a series of microcentrifuge tubes, incubate a fixed amount of the prepared bacterial membranes with serially diluted concentrations of cefuroxime for a defined period (e.g., 10-30 minutes) at a specific temperature (e.g., 30-37°C).[3][6]

-

Add a fixed concentration of a fluorescently labeled penicillin (e.g., Bocillin-FL) to each tube and incubate for an additional period to allow the fluorescent probe to bind to any PBPs not occupied by cefuroxime.[3][8]

-

-

Detection and Analysis:

-

Terminate the binding reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3]

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner.[3]

-

Quantify the fluorescence intensity of each PBP band. The intensity will be inversely proportional to the amount of cefuroxime bound.

-

Plot the percentage of inhibition of fluorescent penicillin binding against the concentration of cefuroxime to determine the IC50 value.

-

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Detailed Methodology:

-

Preparation:

-

Prepare a standardized inoculum of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.[9]

-

In a 96-well microtiter plate, perform serial twofold dilutions of cefuroxime in the broth medium.[10]

-

-

Inoculation and Incubation:

-

Reading and Interpretation:

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of cefuroxime at which there is no visible growth.[9]

-

Conclusion

The interaction of cefuroxime with penicillin-binding proteins is a well-defined mechanism that forms the basis of its antibacterial activity. The preferential binding of cefuroxime to specific PBPs, such as PBP3 in E. coli and PBP2x in S. pneumoniae, underscores its targeted efficacy. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of these core interactions is paramount for the continued development of novel β-lactam antibiotics and for optimizing the use of existing agents in the face of evolving bacterial resistance.

References

- 1. Cefuroxime - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Navigating the Solubility Landscape of Cefuroxime Axetil in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility profile of cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, in various organic solvents. Understanding the solubility of this active pharmaceutical ingredient (API) is critical for downstream processes such as formulation development, purification, and the preparation of analytical standards. This document compiles available solubility data, details experimental protocols for its determination, and visualizes a typical workflow for solubility assessment.

Core Concept: Solubility and its Importance

Cefuroxime axetil is the 1-acetoxyethyl ester prodrug of cefuroxime, designed to enhance oral bioavailability. Its solubility characteristics are influenced by its polymorphic form, with the amorphous form generally exhibiting higher solubility than the crystalline form. The inherent low aqueous solubility of this compound categorizes it as a Biopharmaceutics Classification System (BCS) Class II drug, signifying that its absorption is limited by its dissolution rate. Consequently, a thorough understanding of its solubility in various media is paramount for the development of effective oral dosage forms.

Quantitative and Qualitative Solubility Profile

While precise quantitative solubility data for this compound in many common organic solvents is not extensively available in public literature, a compilation of qualitative descriptions from pharmacopeial sources and scientific studies provides valuable guidance. The following table summarizes the available solubility information. It is important to note that solubility can be significantly influenced by the specific crystalline or amorphous form of the this compound used.

| Organic Solvent | Crystalline Form Solubility | Amorphous Form Solubility | Quantitative Value (mg/mL) | Temperature (°C) |

| Acetone | Freely Soluble[1][2] | Freely Soluble[2] | Data not available | Not Specified |

| Methanol (B129727) | Sparingly Soluble[1] | Soluble[2] | Data not available | Not Specified |

| Ethanol (95%) | Sparingly Soluble[3] | Slightly Soluble[2] | Data not available | Not Specified |

| Ethyl Acetate | Sparingly Soluble[1] | Soluble[4] | Data not available | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Data not available | Data not available | 100[5] | Not Specified |

| Chloroform | Sparingly Soluble[1] | Soluble[2] | Data not available | Not Specified |

| Diethyl Ether | Slightly Soluble[3] | Insoluble[2][4] | Data not available | Not Specified |

| 1,4-Dioxane | Freely Soluble[3] | Data not available | Data not available | Not Specified |

Note: The terms "Freely Soluble," "Soluble," "Sparingly Soluble," and "Slightly Soluble" are qualitative descriptors as defined by pharmacopoeias and indicate a general range of solvent volume required to dissolve one part of the solute. The lack of specific quantitative values highlights a gap in the publicly available data for this API.

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is typically achieved through the equilibrium shake-flask method, followed by a suitable analytical technique for quantification.

Equilibrium Solubility Determination: Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Principle: An excess amount of the solid drug is agitated in the solvent of interest for a prolonged period until equilibrium is reached, meaning the solution is saturated with the drug. The concentration of the dissolved drug in the supernatant is then measured.

Detailed Methodology:

-

Preparation: Add an excess amount of this compound powder to a sealed container (e.g., a glass vial or flask) containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: The container is then agitated in a constant temperature environment, for example, using a mechanical shaker or a temperature-controlled water bath. A typical equilibration period is 24 to 48 hours to ensure that the dissolution process has reached a steady state. The temperature should be precisely controlled and recorded (e.g., 25 °C or 37 °C).

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solids to settle. The supernatant is then carefully separated from the solid phase. This is commonly achieved by centrifugation at a high speed (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to remove any remaining solid particles.

-

Quantification: The clear, saturated filtrate is then appropriately diluted with a suitable solvent (often the mobile phase used for chromatography) to fall within the linear range of the analytical method. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Analytical Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of this compound.

Principle: The sample is injected into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the amount of each component as it elutes from the column.

Typical HPLC Parameters for this compound Analysis:

-

Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase consisting of a potassium phosphate (B84403) monobasic buffer and methanol in a 55:45 (v/v) ratio has been reported[6].

-

Flow Rate: A constant flow rate, typically 1.0 mL/min, is maintained.

-

Detection: UV detection at a wavelength of 278 nm is suitable for this compound[4][6].

-

Quantification: A calibration curve is constructed by plotting the peak area response of known concentrations of a this compound reference standard against their corresponding concentrations. The concentration of this compound in the test sample is then determined by interpolating its peak area response on this calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for pharmaceutical development. While comprehensive quantitative data remains sparse in the public domain, qualitative descriptors indicate good solubility in solvents like acetone, methanol, and ethyl acetate, particularly for the amorphous form. The well-established shake-flask method coupled with HPLC analysis provides a reliable framework for the experimental determination of its solubility. Further research to quantify the solubility of different polymorphic forms of this compound in a wider range of organic solvents at various temperatures would be highly beneficial to the scientific and drug development communities.

References

- 1. This compound | C20H22N4O10S | CID 6321416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Preparation and evaluation of this compound gastro-retentive floating drug delivery system via hot melt extrusion technology - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Cefuroxime Axetil in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) axetil is a second-generation cephalosporin (B10832234) antibiotic administered orally as a prodrug.[1] It is the 1-acetoxyethyl ester of cefuroxime. Following oral administration, cefuroxime axetil is hydrolyzed by esterases in the gastrointestinal mucosa and blood to release the active moiety, cefuroxime. Cefuroxime then exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. Accurate and reliable quantification of this compound in human plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for this purpose.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[2] It is practically insoluble in water and soluble in organic solvents such as acetone (B3395972) and methanol (B129727).[3] Key physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₂₂N₄O₁₀S | [4] |

| Molecular Weight | 510.48 g/mol | [4] |

| logP | 0.89 | [3][5] |

| pKa | 2.5 | [5] |

| Solubility | Insoluble in water; freely soluble in acetone; sparingly soluble in chloroform, ethyl acetate (B1210297), methanol. | [3] |

Experimental Protocols

Materials and Reagents

-

This compound reference standard

-

Guaifenesin (B1672422) (Internal Standard)

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

Potassium dihydrogen orthophosphate (analytical grade)

-

Formic acid (analytical grade)

-

Ethyl acetate (analytical grade)

-

Human plasma (drug-free)

-

Purified water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A validated RP-HPLC method was developed for the estimation of this compound in human plasma.[3]

Table 2: HPLC Instrumentation and Conditions

| Parameter | Condition |

| HPLC System | Agilent 1200 Series or equivalent with UV detector |

| Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Potassium dihydrogen orthophosphate buffer : Methanol (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detector Wavelength | 276 nm |

| Column Temperature | Ambient |

| Internal Standard | Guaifenesin |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare the potassium dihydrogen orthophosphate buffer and mix it with methanol in the specified ratio. Filter through a 0.45 µm membrane filter and degas before use.

-

Standard Stock Solution: Accurately weigh and dissolve this compound and guaifenesin (IS) in methanol to prepare individual stock solutions of 100 µg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with the mobile phase to obtain working standard solutions in the desired concentration range.

-

Spiked Plasma Samples: Spike drug-free human plasma with the working standard solutions to prepare calibration standards and quality control (QC) samples.

Sample Preparation: Liquid-Liquid Extraction

This protocol describes a liquid-liquid extraction method for the efficient recovery of this compound from human plasma.[3]

-

Pipette 500 µL of human plasma (blank, standard, or QC) into a clean centrifuge tube.

-

Add 50 µL of the internal standard working solution (Guaifenesin).

-

Vortex for 30 seconds.

-

Add 3 mL of ethyl acetate with 1% formic acid.

-

Vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

References

Sensitive Quantification of Cefuroxime in Biological Matrices using LC-MS/MS

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cefuroxime (B34974) is a widely prescribed second-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections.[1] Accurate and sensitive quantification of cefuroxime in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This document provides a detailed application note and protocols for the sensitive quantification of cefuroxime using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a robust and highly selective analytical technique.[1][3]

Principle

This method utilizes a simple and rapid protein precipitation technique for sample preparation, followed by chromatographic separation on a reversed-phase C18 column.[1][4] The detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which ensures high selectivity and sensitivity.[2][3] A stable isotope-labeled internal standard (IS) can be used to ensure high data quality.[1]

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is a common and effective method for extracting cefuroxime from plasma or serum.[1][2]

Materials:

-

Biological matrix (e.g., human plasma)

-

Ice-cold methanol (B129727) (or acetonitrile)[1][4]

-

Internal Standard (IS) solution (e.g., Cefuroxime-d3, Tazobactam, or Cefazolin)[1][2][3]

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100-200 µL of the biological sample into a microcentrifuge tube.[1][2]

-

Add 20 µL of the IS solution (concentration will depend on the specific assay).[2]

-

Add 200-600 µL of ice-cold methanol or a mixture of methanol and acetonitrile (B52724) to precipitate the proteins.[1][2][3] One method suggests a mixture of perchloric acid in acetonitrile for precipitation in cattle plasma.[4]

-

Vortex the mixture vigorously for 30 seconds to 1 minute.[1][2]

-

Centrifuge the samples at high speed (e.g., 13,000 rpm) for 5-10 minutes at 4°C.[1][2]

-

Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[1]

Liquid Chromatography (LC) Conditions

The following table summarizes typical LC conditions for the separation of cefuroxime.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 column (e.g., ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm; Agilent Zorbax SB-Aq, 4.6 x 250 mm, 5 µm)[1][2] |

| Mobile Phase A | 0.1% Formic Acid in Water or 2 mM Ammonium Acetate in Water with 0.1% Formic Acid[1][3] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or 2 mM Ammonium Acetate in Methanol with 0.1% Formic Acid[1][3] |

| Flow Rate | 0.3 - 1.0 mL/min[1][2] |

| Gradient Program | A gradient or isocratic elution can be used. A typical gradient starts with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by re-equilibration. An isocratic example is methanol/0.05% formic acid in water (42:58, v/v).[2] |

| Column Temperature | 30 - 40°C[1][2] |

| Injection Volume | 2 - 10 µL[2][4] |

Mass Spectrometry (MS/MS) Conditions

Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1] Both positive and negative ionization modes have been successfully used.[1][2]

| Parameter | Cefuroxime | Cefuroxime-d3 (IS)[1] | Tazobactam (IS)[2] | Cefazolin (IS)[3] |

| Ionization Mode | ESI Positive or Negative[1][2] | ESI Positive | ESI Negative | ESI Positive |

| Precursor Ion (m/z) | 425.1 (Positive) / 423.0 (Negative)[1][2] | 428.1 | 298.9 | 454.8 |

| Product Ion (m/z) | 207.1 (Positive) / 317.9 (Negative)[1][2] | 210.1 | 138.0 | 353 and 156 |

| Cone Voltage (V) | ~30 - 40[1][3] | - | -34 | 30 |

| Collision Energy (eV) | ~10 - 20[1][3] | - | -10 | 12 and 14 |

Method Validation Data

The following tables summarize the quantitative performance of the LC-MS/MS method for cefuroxime as reported in various studies.

Table 1: Linearity and Sensitivity

| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |

| Human Plasma | 10 - 5000 | 10 | > 0.99 | [1] |

| Human Plasma | 52.5 - 21000 | 52.5 | 0.9998 | [2] |

| Cattle Plasma | 63 - 6120 | 63 | Not Reported | [4] |

| Human Plasma | 500 - 100000 | 500 | 0.9988 | [3] |

Table 2: Accuracy and Precision

| Biological Matrix | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Reference |

| Human Plasma | LLOQ, Low, Mid, High | < 15% | < 15% | Within ±15% | [1] |

| Human Plasma | LLOQ, Low, Mid, High | < 6.26% | < 6.26% | > 90.92% | [2][5] |

| Cattle Plasma | 63, 191, 382, 765 | < 9.3% | < 9.3% | -4.9% to -1.6% | [4] |

| Human Plasma | 500, 25000 | < 3% | < 3% | Not Reported | [3] |

Table 3: Recovery and Matrix Effect

| Biological Matrix | Recovery (%) | Matrix Effect (%) | Reference |

| Human Plasma | > 85% | Not specified | [1] |

| Human Plasma | 89.44 - 92.32 | Not specified | [2] |

| Cattle Plasma | 95 - 105 | Not specified | [4] |

Visualizations

Experimental Workflow

Caption: Workflow for LC-MS/MS quantification of cefuroxime.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantification of cefuroxime in biological matrices.[1][2] The simple protein precipitation sample preparation allows for high-throughput analysis, making it suitable for a wide range of applications in clinical and pharmaceutical research.[1][4] The validation data presented demonstrates that the method is accurate, precise, and linear over a clinically relevant concentration range.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Simple and Robust Analysis of Cefuroxime in Human Plasma by LC-MS/MS: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of total and unbound cefuroxime in plasma by ultra‐performance liquid chromatography tandem mass spectrometry in a cohort of critically ill patients with hypoalbuminemia and renal failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Cefuroxime Axetil-Loaded Nanoparticles for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cefuroxime (B34974) axetil, a second-generation cephalosporin (B10832234) antibiotic, is widely used to treat a variety of bacterial infections. However, its clinical efficacy is often hampered by poor aqueous solubility and consequently, low bioavailability.[1][2][3] Nanotechnology offers a promising strategy to overcome these limitations by encapsulating cefuroxime axetil into nanoparticles, thereby enhancing its solubility, dissolution rate, and bioavailability.[2][4] This document provides detailed application notes and protocols for the development and characterization of this compound-loaded nanoparticles for targeted drug delivery. The aim is to offer a comprehensive guide for researchers in this field, covering nanoparticle formulation, characterization, and in vitro evaluation.

Data Presentation: Summary of Quantitative Data